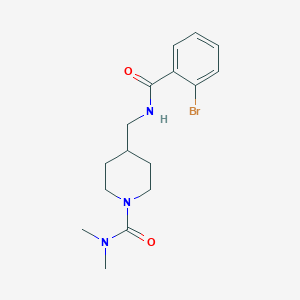

4-((2-bromobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Description

4-((2-bromobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic small molecule featuring a piperidine core substituted with two distinct functional groups:

The molecular formula is C16H21BrN3O2 (molecular weight ≈ 367.26 g/mol).

Properties

IUPAC Name |

4-[[(2-bromobenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrN3O2/c1-19(2)16(22)20-9-7-12(8-10-20)11-18-15(21)13-5-3-4-6-14(13)17/h3-6,12H,7-11H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHCNWNNLWVSMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-bromobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common route involves the bromination of benzamide followed by coupling with a piperidine derivative under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-((2-bromobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The bromine atom in the benzamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

4-((2-bromobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-((2-bromobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with two analogs from the literature:

Compound 52: 4-(4-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-[4-(dimethylamino)phenyl]piperidine-1-carboxamide

- Molecular Formula : C21H22BrN5O3 (MW = 471.09 g/mol).

- Key Differences :

- Substituents : A 4-bromo-benzodiazolone ring replaces the 2-bromobenzamido group. The benzodiazolone introduces a bicyclic heteroaromatic system with two nitrogen atoms, enabling additional hydrogen-bonding and π-π stacking interactions.

- Biological Activity : Acts as a potent inhibitor of 8-oxoguanine DNA glycosylase (8-OxoG), a DNA repair enzyme .

- Synthesis : Synthesized via coupling of a piperidinyl benzodiazolone precursor with N,N-dimethyl-p-phenylenediamine, highlighting a divergent route compared to the target compound’s likely amidation-based synthesis.

V007-7436: 4-[2-(N-cyclopropyl-4-methylbenzenesulfonamido)-N-[(4-fluorophenyl)methyl]acetamido]-N,N-dimethylpiperidine-1-carboxamide

- Molecular Formula : C27H35FN4O4S (MW = 530.66 g/mol).

- Key Differences: Substituents: Features a 4-fluorophenylmethyl group and a bulky N-cyclopropyl sulfonamide side chain. The fluorine atom enhances metabolic stability, while the sulfonamide group introduces strong hydrogen-bond acceptor/donor properties. Application: A screening compound with unspecified biological targets, emphasizing its utility in high-throughput assays .

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Discussion of Key Findings

- Halogen Effects : Bromine in both the target compound and Compound 52 may facilitate halogen bonding with biological targets, but fluorine in V007-7436 offers metabolic resistance and electronegativity.

- Solubility and Bioavailability : The target compound’s lower molecular weight and simpler structure suggest superior bioavailability compared to V007-7436, which faces challenges due to its bulkier substituents.

- Structural Motifs : The benzodiazolone in Compound 52 provides a rigid, planar structure advantageous for enzyme active-site binding, whereas the target compound’s flexible benzamido group may favor allosteric modulation.

Biological Activity

4-((2-bromobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure

The compound features a piperidine ring substituted with a bromobenzamide group and a dimethylcarboxamide moiety. Its chemical structure is pivotal in determining its biological interactions.

Enzyme Inhibition

Research indicates that compounds with similar structures can act as enzyme inhibitors, which is crucial for developing new pharmaceuticals. The presence of the bromobenzamide moiety suggests potential interactions with various biological targets, particularly in enzyme active sites.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the potential of this compound as an antineoplastic agent.

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| HL-60 (Leukemia) | 5.0 | 10 |

| HSC-2 (Oral Cancer) | 4.5 | 12 |

| HGF (Non-malignant) | 50 | - |

The selectivity index (SI) is calculated as the ratio of IC50 values for non-malignant cells to malignant cells, indicating that the compound exhibits higher toxicity towards cancer cells compared to normal cells.

Study on Antineoplastic Activity

A study published in PMC evaluated various piperidine derivatives, including those structurally related to this compound. The results showed significant cytotoxic effects against human malignant cell lines while demonstrating lower toxicity towards non-malignant cells. The mechanism of action involved apoptosis induction and cell cycle arrest, making these compounds promising candidates for further development as anti-cancer agents .

Comparative Analysis with Similar Compounds

Comparative studies with related compounds like 4-((3-chlorobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide revealed variations in biological activity based on structural modifications. For example, the introduction of different halogens affected the binding affinity and selectivity towards specific targets, highlighting the importance of chemical structure in biological efficacy .

Potential Therapeutic Applications

Given its biological activity profile, this compound may have applications in:

- Cancer Therapy : Targeting specific malignancies through selective cytotoxicity.

- Enzyme Inhibition : Acting as a lead compound for developing enzyme inhibitors in various metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.